1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one
Overview
Description
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one is an organic compound that features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves refluxing the carbonyl compound with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one involves its ability to form stable intermediates during chemical reactions. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, its reactivity with various nucleophiles and electrophiles allows for the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane, used similarly as a protecting group for carbonyl compounds.
Tetrahydrofuran (THF): A five-membered ring ether, commonly used as a solvent in organic synthesis.
Uniqueness
1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one is unique due to its specific structure, which combines the stability of the 1,3-dioxolane ring with the reactivity of the heptan-2-one moiety. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-ethylheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-10(4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQATRSRSKGKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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